

Technical Guide: Methyl 4-bromocrotonate (CAS 1117-71-1)

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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B144556

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For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: There is a notable discrepancy in public databases regarding CAS number 1117-71-1. While some sources incorrectly associate this number with 2,6-Dimethyloct-7-en-4-one, authoritative chemical databases and major suppliers consistently identify CAS 1117-71-1 as **Methyl 4-bromocrotonate**.^{[1][2]} The correct CAS number for 2,6-Dimethyloct-7-en-4-one is 1879-00-1. This guide will focus on the accurate compound, **Methyl 4-bromocrotonate**.

Core Properties and Structure

Methyl 4-bromocrotonate is a halogenated α,β -unsaturated ester that serves as a valuable intermediate in organic synthesis.^{[1][3]} Its structure features a bromine atom, a carbon-carbon double bond, and a methyl ester group, which impart significant reactivity for various chemical transformations.^[3] This compound is particularly noted for its utility in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases, highlighting its relevance in drug discovery and development.^{[3][4][5][6]}

Physicochemical Properties

The key physicochemical properties of **Methyl 4-bromocrotonate** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ BrO ₂	[1] [2]
Molecular Weight	179.01 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[3] [4] [5]
Boiling Point	83-85 °C at 13 mmHg	[3]
Density	1.522 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.501	[3]
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and ethanol. Slightly soluble in water.	[3] [5]
Storage Temperature	2-8°C	[3]

Structural Information

Identifier	Value	Source(s)
IUPAC Name	Methyl 4-bromobut-2-enoate	
Synonyms	Methyl 4-bromocrotonate, 4-Bromo-2-butenoic acid methyl ester, 4-Bromocrotonic acid methyl ester	
SMILES	COC(=O)\C=C\CBr	
InChI	1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+	
InChIKey	RWIKCBHOVNDESJ-NSCUHMMNSA-N	

Experimental Protocols

Methyl 4-bromocrotonate is a key reagent in various synthetic pathways. Below are detailed methodologies for its synthesis.

Synthesis from (E)-4-bromobut-2-enoic acid and Methanol

This protocol details the esterification of (E)-4-bromobut-2-enoic acid to yield **Methyl 4-bromocrotonate**.^[4]

Materials:

- (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol)
- Anhydrous methanol (10 mL)
- Thionyl chloride (SOCl_2) (5.49 g, 46.19 mmol)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate
- Petroleum ether
- 50 mL three-necked flask
- Stirring apparatus
- Apparatus for reduced pressure concentration
- Column chromatography setup

Procedure:

- To a 50 mL three-necked flask, add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and anhydrous methanol (10 mL).

- Stir the mixture at 0 °C until the acid is completely dissolved.
- Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise, controlling the rate to prevent vigorous gas evolution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.
- Extract the residue with ethyl acetate and water.
- Separate the organic phase and dry it over anhydrous sodium sulfate.
- Concentrate the dried organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (8:1 v/v) eluent to yield **Methyl 4-bromocrotonate** as a red oily liquid (1.54 g, 93.1% yield).
[4]

Synthesis from Ethyl Crotonate via Allylic Bromination

This method describes the synthesis of the corresponding ethyl ester, a process that can be adapted for the methyl ester by starting with methyl crotonate.[7]

Materials:

- Ethyl crotonate (22.8 g)
- N-bromosuccinimide (NBS) (35.6 g)
- Benzoyl peroxide (0.2 g, optional initiator)
- Dry carbon tetrachloride (40 mL)
- Water

- Anhydrous sodium sulfate
- Reflux apparatus
- Filtration apparatus
- Separatory funnel
- Vacuum distillation apparatus

Procedure:

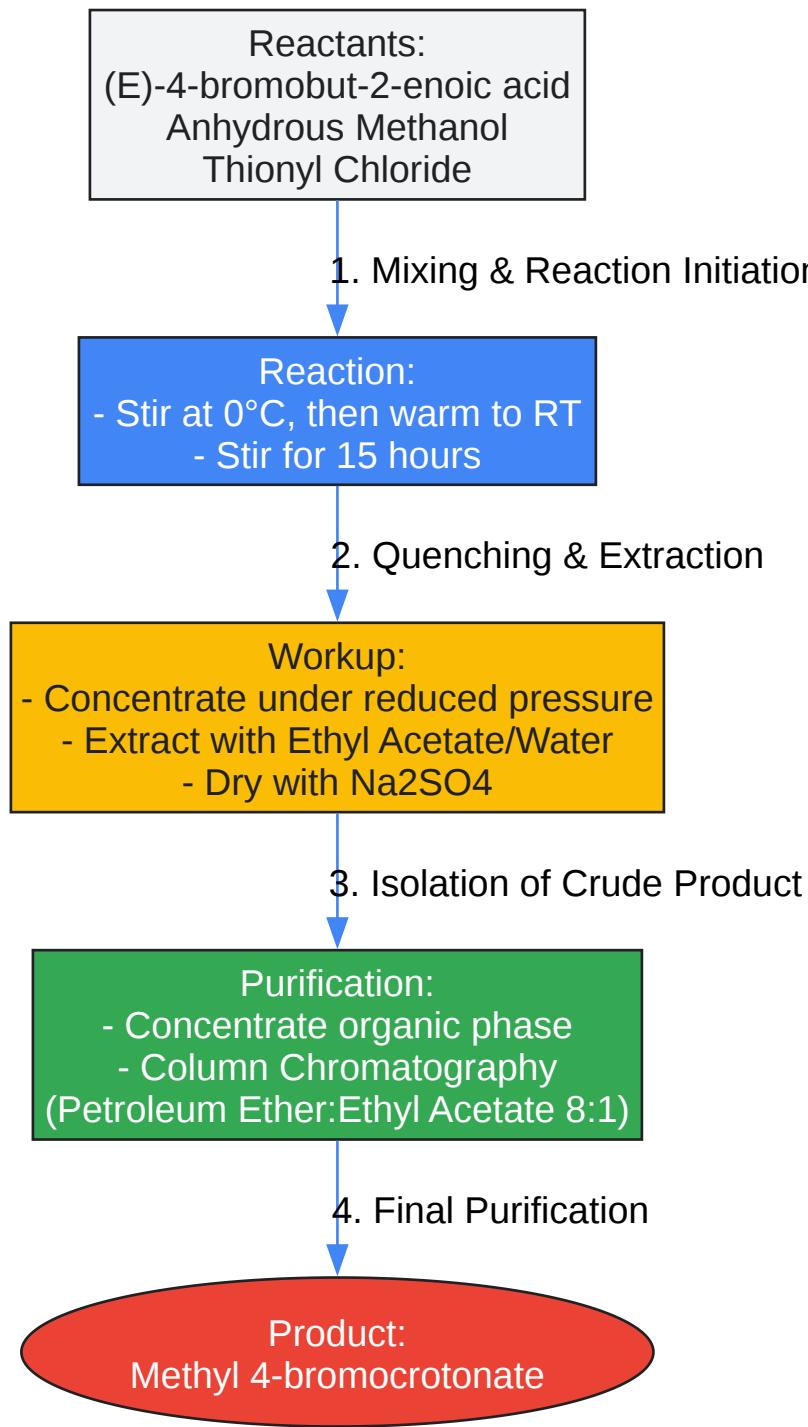
- Dissolve ethyl crotonate (22.8 g) in dry carbon tetrachloride (40 mL).
- Add N-bromosuccinimide (35.6 g) to the solution. A catalytic amount of benzoyl peroxide (0.2 g) can be added to initiate the reaction.
- Heat the mixture under reflux for three hours.
- Cool the reaction mixture to 0 °C and filter to remove the insoluble succinimide.
- Wash the filtrate with water and separate the organic layer using a separatory funnel.
- Dry the organic layer with anhydrous sodium sulfate and filter.
- Distill the filtrate at atmospheric pressure to remove the carbon tetrachloride solvent.
- Purify the crude product by vacuum distillation. The fraction boiling at 98-99 °C/14 mmHg is the pure ethyl 4-bromocrotonate.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Methyl 4-bromocrotonate** from (E)-4-bromobut-2-enoic acid.

Synthesis of Methyl 4-bromocrotonate



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Caption: Workflow for the synthesis of **Methyl 4-bromocrotonate**.

Safety and Handling

Methyl 4-bromocrotonate is a reactive chemical and requires careful handling.

- Hazard Statements: Causes skin irritation, serious eye damage, and may cause respiratory irritation. It is also a combustible liquid.
- Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.
- Storage: Store in a cool, well-ventilated place (2-8°C), locked up, and away from heat, sparks, open flames, and hot surfaces.

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